molecular formula C16H20BNO2 B13649002 3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Cat. No.: B13649002
M. Wt: 269.1 g/mol
InChI Key: DOMBIXBABVBBRP-UHFFFAOYSA-N
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Description

3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is an organic compound that features a boron-containing dioxaborolane group attached to an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves the borylation of an isoquinoline derivative. One common method is the palladium-catalyzed borylation of 3-methyl-8-bromoisoquinoline using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The boron moiety can be oxidized to form boronic acids.

    Reduction: The isoquinoline ring can be reduced under specific conditions.

    Substitution: The boron group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Aryl halides and a palladium catalyst in the presence of a base like potassium carbonate in a solvent such as toluene or ethanol.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline largely depends on its application. In cross-coupling reactions, the boron group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction mechanism. This involves the transmetalation of the boron species with a palladium catalyst, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is unique due to the presence of both the isoquinoline ring and the dioxaborolane group. This combination allows for versatile reactivity and the potential to participate in a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and materials science.

Properties

Molecular Formula

C16H20BNO2

Molecular Weight

269.1 g/mol

IUPAC Name

3-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

InChI

InChI=1S/C16H20BNO2/c1-11-9-12-7-6-8-14(13(12)10-18-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3

InChI Key

DOMBIXBABVBBRP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC(=CC3=CC=C2)C

Origin of Product

United States

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